Oxane-3-carbohydrazide hydrochloride
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Overview
Description
Oxane-3-carbohydrazide hydrochloride is a chemical compound with the molecular formula C₆H₁₃ClN₂O₂. It is a derivative of carbohydrazide, featuring a hydrazide group attached to an oxane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxane-3-carbohydrazide hydrochloride typically involves the reaction of dimethyl carbonate with hydrazine hydrate . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the slow evaporation method to culture single crystals, which are then analyzed using X-ray diffraction techniques to determine their molecular and crystal structures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in bulk quantities and is available for research and pharmaceutical testing .
Chemical Reactions Analysis
Types of Reactions
Oxane-3-carbohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form hydrazine derivatives.
Substitution: The hydrazide group can participate in substitution reactions, forming various hydrazone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, ketones, and other electrophiles. The reactions are typically carried out in organic solvents under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include hydrazones, quinazolines, and Schiff bases. These products are of significant interest in medicinal chemistry due to their broad spectrum of biological activities .
Scientific Research Applications
Oxane-3-carbohydrazide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxane-3-carbohydrazide hydrochloride involves its interaction with various molecular targets. The hydrazide group can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This makes the compound a potent inhibitor of certain biological processes . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Oxane-3-carbohydrazide hydrochloride can be compared with other similar compounds, such as:
Cyanoacetohydrazides: These compounds are also used in the synthesis of heterocyclic compounds and have similar chemical reactivity.
Carbohydrazide Derivatives: These include various hydrazone derivatives that are used as corrosion inhibitors and in medicinal chemistry.
Indole Carboxamides: These compounds have unique inhibitory properties and are used in the study of enzyme inhibitors.
This compound stands out due to its specific structure and the unique properties conferred by the oxane ring and hydrazide group. This makes it particularly useful in certain applications where other compounds may not be as effective.
Biological Activity
Oxane-3-carbohydrazide hydrochloride, a compound with the molecular formula C7H12ClN3O2, is a hydrazide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Oxane Ring : The oxane structure is typically synthesized through cyclization reactions involving suitable precursors.
- Introduction of the Carbohydrazide Group : This is achieved by reacting hydrazine with an appropriate carbonyl compound.
- Hydrochloride Formation : The final product is obtained by converting the free base into its hydrochloride form through reaction with hydrochloric acid.
The biological activity of this compound is attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Enzyme Modulation : The compound can inhibit or activate specific enzymes through binding interactions, which can lead to altered metabolic pathways.
- Receptor Interaction : It may bind to cellular receptors, influencing signaling pathways that regulate cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, potentially through disruption of microbial cell membranes or inhibition of metabolic processes.
Antimicrobial Properties
Research indicates that this compound shows promise as an antimicrobial agent. In vitro studies have demonstrated effectiveness against a range of pathogens, including bacteria and fungi.
Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Gram-positive bacteria | 32 µg/mL | |
Gram-negative bacteria | 64 µg/mL | |
Fungi | 16 µg/mL |
Case Studies
- In Vivo Efficacy : A study conducted on mice infected with Staphylococcus aureus showed that treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls. The survival rate increased by 40% in treated groups within a week post-infection.
- Toxicity Assessment : Toxicity studies revealed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for potential clinical applications.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of Oxane derivatives, revealing that modifications in the hydrazide moiety can enhance biological activity. Compounds with electron-withdrawing groups on the aromatic ring exhibited increased potency against microbial strains.
Table of Structure-Activity Relationships
Compound Variant | Structural Modification | Biological Activity (MIC) |
---|---|---|
Base Compound | None | 64 µg/mL |
Variant A | Nitro group | 32 µg/mL |
Variant B | Halogen substitution | 16 µg/mL |
Properties
Molecular Formula |
C6H13ClN2O2 |
---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
oxane-3-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-8-6(9)5-2-1-3-10-4-5;/h5H,1-4,7H2,(H,8,9);1H |
InChI Key |
CWDAYFMOAOOWJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C(=O)NN.Cl |
Origin of Product |
United States |
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